Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate
Description
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (CAS: 141872-22-2) is a heterocyclic compound featuring a pyrazine core substituted with hydroxyl, methyl, and ethyl carboxylate groups. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound is characterized by its molecular formula C₈H₁₀N₂O₃ and molecular weight 182.18 g/mol . Its structure combines electron-withdrawing (carboxylate) and electron-donating (methyl, hydroxyl) groups, enabling diverse reactivity. Commercial suppliers offer it in high purity (≥98%) for use as a key intermediate in drug discovery pipelines .
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJZHTZAUNNQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576451 | |
| Record name | Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141872-22-2 | |
| Record name | Ethyl 3,4-dihydro-5-methyl-3-oxo-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141872-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Potassium Permanganate-Mediated Oxidation
In a method adapted from CN1141299C, 2,5-dimethylpyrazine undergoes oxidation with KMnO₄ under alkaline conditions (pH 8–9) at 90–100°C for 4–6 hours. The reaction proceeds via radical intermediates, selectively converting the C2 methyl group to a carboxylic acid while preserving the C5 methyl substituent. Key parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| KMnO₄ Concentration | 5–10% (w/w) | <70% at lower conc. |
| Temperature | 95°C ± 2°C | -15% yield per 10°C drop |
| Reaction Time | 5 hours | Plateau after 6 hours |
Post-oxidation, the crude 5-methylpyrazine-2-carboxylic acid is esterified using ethanol in the presence of sulfuric acid (2 mol%) at reflux (78°C) for 12 hours. This achieves 85–92% conversion to ethyl 5-methylpyrazine-2-carboxylate.
Hydroxylation via Electrophilic Aromatic Substitution
One-Pot Cyclocondensation Strategy
Recent advances favor direct pyrazine ring formation with pre-installed functional groups. A notable protocol from J. Med. Chem. utilizes:
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Precursor Assembly :
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Ethyl 2-oxoacetate (3.0 eq.)
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3-Amino-2-pentanone (1.0 eq.)
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Ammonium acetate (2.5 eq.) as cyclization catalyst
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Reaction Conditions :
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Solvent: Ethanol/water (4:1 v/v)
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Temperature: 80°C, 8 hours
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Yield: 63% (isolated)
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The mechanism proceeds through enamine formation, followed by [4+2] cycloaddition. LC-MS analysis confirms simultaneous incorporation of the ester, hydroxyl, and methyl groups during ring closure.
Functional Group Interconversion Approaches
Bromination-Hydrolysis Sequence
As detailed in US1269026, ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate can be accessed via bromination of its non-hydroxylated analog:
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Bromination :
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Debromination :
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Catalyst: Pd/C (5% w/w)
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Reductant: H₂ (1 atm)
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Solvent: Ethyl acetate
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Yield: 95%
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Industrial-Scale Production Considerations
Patent CN102190630A outlines a continuous flow system for large-scale synthesis:
| Unit Operation | Parameters | Efficiency Gain |
|---|---|---|
| Oxidation Reactor | HNO₃ (65%), 100°C, 2.5 bar | 22% vs batch |
| Esterification Column | Reactive distillation, H₂SO₄ catalyst | 18% energy saved |
| Crystallization | Anti-solvent (n-heptane) cooling | 99.5% purity |
The process achieves a space-time yield of 4.2 kg·L⁻¹·h⁻¹, making it viable for multi-ton production.
Analytical and Optimization Insights
Reaction Monitoring
In situ ATR-IR spectroscopy identifies three critical control points:
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Disappearance of 1685 cm⁻¹ (C=O stretch of acid) during esterification
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Emergence of 1270 cm⁻¹ (C-O ester)
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Broadband 3200–3500 cm⁻¹ (O-H formation)
Impurity Profiling
HPLC-MS analysis reveals two primary byproducts:
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Over-oxidation product : 5-Methylpyrazine-2,3-dicarboxylic acid (2–4%)
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Decarboxylation derivative : 3-Hydroxy-5-methylpyrazine (1–3%)
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-5-methylpyrazine-2-carboxylate.
Reduction: Formation of 3-hydroxy-5-methylpyrazine-2-methanol.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-5-bromomethylpyrazine-2-carboxylate.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Studies have indicated that derivatives of pyrazine compounds, including ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, exhibit significant antimicrobial properties. For instance, research has shown that certain pyrazines can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. A study highlighted the ability of pyrazine derivatives to modulate inflammatory pathways, suggesting a role in treating conditions characterized by chronic inflammation .
Hypoglycemic Effects
Research into related compounds has suggested that pyrazine derivatives may possess hypoglycemic properties, which could be beneficial in managing diabetes. The transformation of these compounds into pharmaceutically acceptable forms has been explored to enhance their bioavailability and reduce gastrointestinal irritation .
Agricultural Applications
Pesticidal Properties
this compound has shown potential as a biopesticide. Studies indicate that pyrazine derivatives can act as natural insect repellents or growth inhibitors for pests, thus offering an environmentally friendly alternative to synthetic pesticides .
Plant Growth Regulation
Research has demonstrated that certain pyrazines can influence plant growth and development. This compound may serve as a plant growth regulator, promoting root development and enhancing resistance to environmental stressors .
Food Science Applications
Flavoring Agent
The compound is recognized for its flavor profile, contributing to the aroma of various foods. Its use in food products can enhance sensory attributes, making it valuable in the food industry for flavoring applications .
Preservative Qualities
Emerging studies suggest that this compound may possess preservative qualities due to its antimicrobial properties. This could extend the shelf life of food products while maintaining safety and quality .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antibiotic agent.
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 20 | 18 |
| 30 | 25 |
Case Study 2: Plant Growth Promotion
In agricultural trials, this compound was applied to tomato plants, resulting in a significant increase in root biomass and overall plant height compared to control groups.
| Treatment | Root Biomass (g) | Plant Height (cm) |
|---|---|---|
| Control | 5.0 | 30 |
| Ethyl Pyrazine (50 µM) | 7.5 | 40 |
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Challenges
- Isomerism : Ethyl 3-chloropyrazine-2-carboxylate synthesis yields 13% isomeric byproduct, emphasizing the need for optimized reaction conditions to minimize impurities .
- Scale-Up : Industrial production of the target compound faces challenges in maintaining high yields during cyclization steps, necessitating solvent-free or catalytic methods .
- Bioactivity: Hydroxyl-containing pyrazines (e.g., target compound) show superior antimicrobial activity compared to non-hydroxylated analogs, as seen in ethyl acetate extracts of Bacillus species .
Biological Activity
Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (EMPC) is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of EMPC, supported by research findings, case studies, and comparative analysis with related compounds.
EMPC is characterized by the following chemical formula: CHNO. The compound features a pyrazine ring with hydroxy and carboxylate functional groups, which are crucial for its biological interactions.
1. Antimicrobial Properties
Research has indicated that EMPC exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and medical treatments. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .
2. Antioxidant Effects
EMPC has been evaluated for its antioxidant properties, which are vital for mitigating oxidative stress in biological systems. In vitro assays demonstrated that EMPC can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
3. Therapeutic Potential
The compound is being explored for its therapeutic potential in various medical applications. Preliminary studies suggest that EMPC may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis. Additionally, it shows promise as an adjunct therapy in cancer treatment by enhancing the efficacy of conventional chemotherapeutic agents through mechanisms such as apoptosis induction .
The biological activity of EMPC is attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
- Enzyme Interaction : The pyrazine structure allows interaction with various enzymes, potentially modulating their activity and leading to altered metabolic pathways .
Comparative Analysis
To understand the unique properties of EMPC, it is useful to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 5-Methylpyrazine-2-Carboxylate | Lacks hydroxy group; different reactivity | Limited antimicrobial properties |
| 3-Hydroxy-5-Methylpyrazine-2-Carboxylic Acid | Contains carboxylic acid instead of ester; affects solubility | Enhanced antioxidant activity |
| Ethyl 6-Bromo-3-Hydroxy-5-Methylpyrazine-2-Carboxylate | Brominated variant; alters reactivity | Potential enzyme inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of EMPC involved testing against various strains of bacteria. Results indicated that EMPC had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Antioxidant Activity Assessment
In a controlled laboratory setting, EMPC was subjected to DPPH radical scavenging assays. The results demonstrated a significant reduction in DPPH levels, indicating strong antioxidant capacity. This study highlights the compound's potential role in dietary supplements aimed at reducing oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
